An In-Depth Technical Guide to the Critical Micelle Concentration of CHAPS
An In-Depth Technical Guide to the Critical Micelle Concentration of CHAPS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate). CHAPS is a crucial tool in various laboratory applications, including protein solubilization, particularly for membrane proteins, and in techniques like isoelectric focusing and co-immunoprecipitation. A thorough understanding of its CMC is paramount for the effective design and execution of these experiments.
Physicochemical Properties of CHAPS
CHAPS is a non-denaturing detergent that combines the structural features of bile salts and sulfobetaines. This unique structure allows it to effectively disrupt lipid-lipid and lipid-protein interactions while generally preserving protein structure and function.
| Property | Value | Source |
| Critical Micelle Concentration (CMC) | 6-10 mM | --INVALID-LINK--, --INVALID-LINK-- |
| Aggregation Number | Approximately 10 | --INVALID-LINK--, --INVALID-LINK-- |
| Micellar Molecular Weight | Approximately 6,150 Da | --INVALID-LINK-- |
| Molecular Weight | 614.88 g/mol | --- |
Factors Influencing the Critical Micelle Concentration of CHAPS
The CMC of CHAPS is not a fixed value but is influenced by environmental factors such as temperature, pH, and the presence of salts. Understanding these influences is critical for optimizing experimental conditions.
| Condition | Effect on CMC |
| Temperature | The effect of temperature on the CMC of CHAPS is complex. Generally, for many non-ionic and zwitterionic detergents, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. |
| pH | As a zwitterionic detergent, CHAPS has both a positive and a negative charge in its headgroup. This makes its CMC relatively insensitive to pH changes within a typical physiological range. |
| Salt Concentration | The addition of salt can decrease the CMC of zwitterionic detergents like CHAPS. The ions in the salt solution can shield the charges on the detergent headgroups, reducing electrostatic repulsion and promoting micelle formation at lower concentrations. |
Experimental Protocols for Determining the CMC of CHAPS
Accurate determination of the CMC is essential for many applications. Below are detailed methodologies for two common techniques.
Surface Tensiometry (Du Noüy Ring Method)
This method measures the surface tension of a solution, which decreases as the concentration of a surfactant increases. Once micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.[1]
Materials:
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High-purity CHAPS
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High-purity water (e.g., Milli-Q)
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Appropriate buffer solution
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Glassware
Procedure:
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Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
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Solution Preparation: Prepare a stock solution of CHAPS at a concentration significantly above the expected CMC (e.g., 50 mM) in the desired buffer. Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC (e.g., from 0.1 mM to 20 mM).
-
Measurement:
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Thoroughly clean the Du Noüy ring, typically by flaming it to red heat to remove any organic contaminants.
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Measure the surface tension of the pure buffer solution first as a baseline.
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Proceed to measure the surface tension of each CHAPS dilution, starting from the lowest concentration.
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Between each measurement, rinse the ring and the sample vessel thoroughly with high-purity water and then with the next solution to be measured.
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Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
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Plot the surface tension (in mN/m) as a function of the logarithm of the CHAPS concentration.
-
The resulting graph will show two distinct linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing CHAPS concentration. The second region, above the CMC, will be nearly horizontal, showing little change in surface tension.
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The CMC is determined from the intersection of the two best-fit lines drawn through these regions.
-
Fluorescence Spectroscopy using a Pyrene Probe
This sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.[3][4]
Materials:
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Fluorometer
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Quartz cuvettes
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Pyrene stock solution (e.g., 0.2 mM in ethanol)[5]
-
High-purity CHAPS
-
High-purity water or appropriate buffer
-
Glassware
Procedure:
-
Solution Preparation:
-
Prepare a series of CHAPS solutions in the desired buffer, with concentrations spanning the expected CMC range.
-
To each CHAPS solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the low micromolar range (e.g., 1-2 µM). Ensure the final concentration of the solvent from the pyrene stock (e.g., ethanol) is negligible and does not affect micellization.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 334 nm.[5]
-
Record the emission spectrum for each sample, typically from 350 nm to 450 nm.[5]
-
The pyrene emission spectrum will show several vibronic bands. The intensities of the first (I1, around 372 nm) and third (I3, around 383 nm) vibronic peaks are of interest.[5]
-
-
Data Analysis:
-
For each CHAPS concentration, calculate the ratio of the fluorescence intensities of the third and first peaks (I3/I1).
-
Plot the I3/I1 ratio as a function of the logarithm of the CHAPS concentration.
-
The plot will typically show a sigmoidal curve. In the pre-micellar region, the I3/I1 ratio will be relatively low. As micelles form and pyrene moves into the nonpolar micellar core, the I3/I1 ratio will increase. The CMC is determined from the inflection point of this sigmoidal curve, which represents the concentration at which the rate of change of the I3/I1 ratio is maximal.
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Application of CHAPS in Co-Immunoprecipitation (Co-IP)
CHAPS is frequently used in Co-IP protocols to lyse cells and solubilize protein complexes without denaturing them, thereby preserving protein-protein interactions.
Co-Immunoprecipitation Workflow using CHAPS
References
- 1. Ring Tensiometer [sites.mpip-mainz.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. rsc.org [rsc.org]
